molecular formula C11H11F3O2 B1450502 1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one CAS No. 1354819-39-8

1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one

Cat. No. B1450502
CAS RN: 1354819-39-8
M. Wt: 232.2 g/mol
InChI Key: FZPGAUWOPLHLOS-UHFFFAOYSA-N
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Description

“1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one” is a chemical compound with the CAS Number: 1354819-39-8 . Its molecular weight is 232.2 and its IUPAC name is 1-[2-methoxy-5-(trifluoromethyl)phenyl]acetone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11F3O2/c1-7(15)5-8-6-9(11(12,13)14)3-4-10(8)16-2/h3-4,6H,5H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 232.2 . Unfortunately, other specific physical and chemical properties such as boiling point, density, and pKa were not found in the search results.

Scientific Research Applications

Photocycloaddition Studies

1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one and related compounds have been studied for their behavior in photocycloaddition reactions. For instance, 2-Methoxy-5-[3-(trifluoromethyl)phenyl]pent-1-ene undergoes photocycloaddition upon irradiation, highlighting the role of the methoxy and trifluoromethyl groups in photochemical processes (Haan, Zwart, & Cornelisse, 1997).

Crystal Structures and Emission Properties

Research on the BF2 complex of a similar compound, 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione, revealed insights into crystal structures and emission properties. This compound exhibits various chromic effects, such as mechano-, thermo-, and chronochromism, highlighting its potential in material sciences (Galer et al., 2014).

Synthesis of Polyfunctionalized C4 Building Blocks

The compound has been used in the synthesis of 2-methoxy-5-alkoxy-2,5-dihydrofurans, serving as a valuable polyfunctionalized C4 building block in organic synthesis. This demonstrates the compound's utility in developing new organic materials and intermediates (Malanga, Mannucci, & Lardicci, 1998).

Photophysics of Chalcone Derivatives

Studies on derivatives of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one contribute to understanding the photophysics of chalcone derivatives. Such research aids in comprehending the behavior of these compounds under different light and temperature conditions, which is crucial in photodynamic therapy and photochemistry (Bangal et al., 1996).

Quantum Chemical Calculations

Molecular docking and quantum chemical calculations of similar molecules help in understanding the electronic structure and potential biological effects of these compounds. This is pivotal in drug design and material science (Viji et al., 2020).

Kinetic Resolution in Synthesis

The compound's derivatives have been used in the lipase-catalyzed kinetic resolution of rac-2-phenylpropan-1-ol derivatives, which is crucial in producing chiral building blocks for various natural and synthetic compounds (Shafioul & Cheong, 2012).

Structural Analysis in Coordination Chemistry

Research on 1-phenyl-3-trifluoromethyl-1,3-propanedionatobis(triphenylphosphite)rhodium(I) contributes to the understanding of complex structures in coordination chemistry, highlighting the significance of trifluoromethyl groups in stabilizing certain geometries (Lamprecht, Leipoldt, & Zyl, 1985).

properties

IUPAC Name

1-[2-methoxy-5-(trifluoromethyl)phenyl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(15)5-8-6-9(11(12,13)14)3-4-10(8)16-2/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPGAUWOPLHLOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601223697
Record name 1-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354819-39-8
Record name 1-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354819-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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